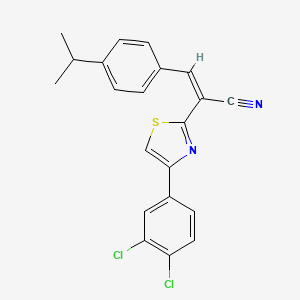![molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4](/img/structure/B2627255.png)
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as triazolothiadiazines . Triazolothiadiazines are hybrid structures made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolothiadiazines and its derivatives has been a subject of interest in recent years . Various synthetic approaches have been developed, focusing on the structure-activity relationship of these compounds . The synthesis often involves the reaction of certain precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is characterized by a fused-triazole backbone . The structure is further characterized by the presence of two C-amino groups as substituents .Chemical Reactions Analysis
The chemical reactions involving “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are complex and can lead to a variety of products . The reactions often involve changes in the molecular structure, leading to different physicochemical and energetic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are influenced by its molecular structure . For instance, the compound exhibits superior thermostability . Other properties such as density and detonation performance can also be significant .科学的研究の応用
Anthelmintic Activity
3,6-Dimethyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored for their potential in treating parasitic worm infections. A study by Nadkarni, Kamat, and Khadse (2001) synthesized a series of these compounds and evaluated their in vivo anthelmintic efficacy in albino mice. Several compounds demonstrated significant activity when administered orally, suggesting their potential as anthelmintic agents (Nadkarni, Kamat, & Khadse, 2001).
Anticancer Activity
These compounds have also been investigated for their anticancer properties. A study by Xu et al. (2017) focused on designing and synthesizing a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines. The study highlighted one compound, in particular, showing highly active antiproliferative activity, comparable to known anticancer drugs (Xu et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of research as well. Sahu, Ganguly, and Kaushik (2014) synthesized and tested a range of these derivatives for antimicrobial activity. Some synthesized compounds exhibited promising results, indicating their potential as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).
Tubulin Polymerization Inhibition
In the context of cancer research, the ability of these compounds to inhibit tubulin polymerization has been studied. The same study by Xu et al. (2017) revealed that certain derivatives could effectively disrupt tubulin dynamics, which is a promising mechanism for anticancer drug development (Xu et al., 2017).
Antioxidant Activity
Shakir, Ali, and Hussain (2017) investigated the antioxidant abilities of certain derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Their study found that some synthesized compounds exhibited significant antioxidant potential, which could be relevant for various therapeutic applications (Shakir, Ali, & Hussain, 2017).
Safety and Hazards
特性
IUPAC Name |
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUOPUXYYBHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

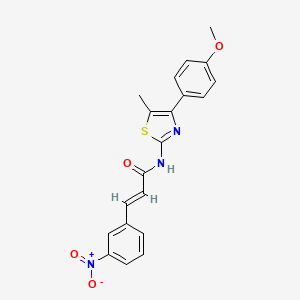
![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
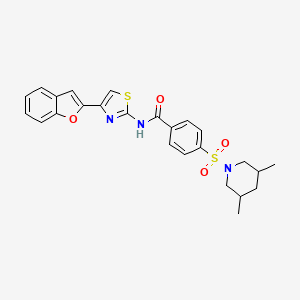
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)
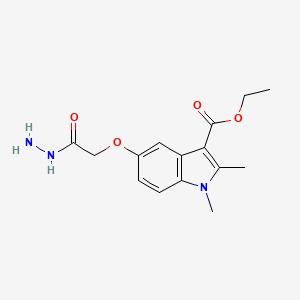
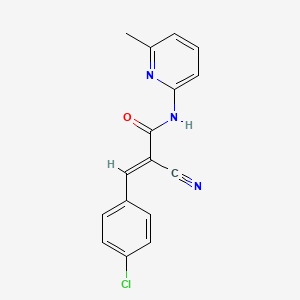
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)
![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)
